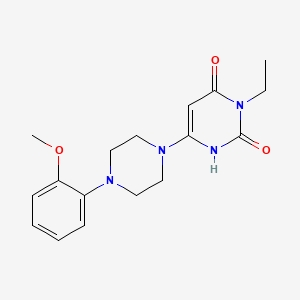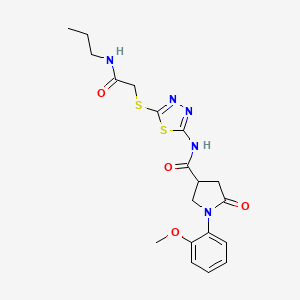
3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). This molecule has gained significant attention in the field of cancer research due to its potential as a therapeutic agent for the treatment of B-cell malignancies.
Mecanismo De Acción
3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione selectively binds to BTK and inhibits its activity, thereby preventing downstream signaling pathways that are critical for the survival and proliferation of B-cells. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib, but 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have greater selectivity and potency.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have other biochemical and physiological effects. For example, 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the production of inflammatory cytokines, which may have implications for the treatment of autoimmune diseases. 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is its selectivity for BTK, which may reduce off-target effects and toxicity. However, one limitation of 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the study of 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione. One area of interest is the combination of 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione with other targeted therapies, such as PI3K inhibitors or immunomodulatory drugs, to enhance its anti-tumor effects. Another area of interest is the development of biomarkers to predict response to 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione, which may help to identify patients who are most likely to benefit from this therapy. Finally, ongoing clinical trials will provide further insight into the safety and efficacy of 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione in the treatment of B-cell malignancies.
Métodos De Síntesis
The synthesis of 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves several steps, starting with the reaction of 4-(2-methoxyphenyl)piperazine with ethyl 4-chloro-3-oxobutanoate to form 4-(2-methoxyphenyl)piperazin-1-yl)but-3-en-2-one. This intermediate is then reacted with 2,4-dioxo-1,3-pyrimidine ethyl ester to yield the final product, 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione.
Aplicaciones Científicas De Investigación
3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione has demonstrated potent inhibition of BTK activity and has shown efficacy in reducing tumor growth in animal models.
Propiedades
IUPAC Name |
3-ethyl-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-3-21-16(22)12-15(18-17(21)23)20-10-8-19(9-11-20)13-6-4-5-7-14(13)24-2/h4-7,12H,3,8-11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVFELMDUVBOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B2814334.png)

![N-(3-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2814336.png)


![2-(4-Butoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2814343.png)


![6-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814349.png)
![2-chloro-N-[1-(3,4-dipropoxyphenyl)ethyl]acetamide](/img/structure/B2814351.png)
![3-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2814353.png)
